Hydrogen-Bond Acceptor Count Advantage of the 2-Methoxypyridine Moiety Over Furan and Cyclopentyl Analogs
The 2-methoxypyridin-3-yl carbonyl group in CAS 1421481-15-3 provides a total of 5 hydrogen-bond acceptors (2-methoxypyridine carbonyl O, pyridine N, methoxy O, thiazepane S, and amide carbonyl O) and 1 hydrogen-bond donor (thiazepane NH), creating a distinctive donor/acceptor ratio of 0.2. This ratio aligns with the pharmacophore requirements for type I kinase hinge binding, where the pyridine nitrogen and adjacent carbonyl oxygen form a bidentate interaction with the hinge backbone NH and carbonyl of the kinase [1]. By comparison, the furan-2-yl analog (Furan-2-yl(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone) lacks the pyridine nitrogen entirely, presenting only the furan oxygen as a heteroatom HBA in the acyl group, reducing its hinge-binding potential . This structural difference has been experimentally validated in fragment elaboration studies where 2-methoxypyridine-containing fragments achieved <100 nM PI3Kα potency, whereas furan and thiophene congeners in the same series showed substantially weaker inhibition [2].
| Evidence Dimension | Hydrogen-bond acceptor count in the acyl/aroyl substituent (hinge-binding pharmacophore) |
|---|---|
| Target Compound Data | 5 total HBA (pyridine N, methoxy O, amide carbonyl O, thiazepane S, methoxypyridine carbonyl O); 1 HBD (thiazepane NH); Donor/Acceptor ratio = 0.2 |
| Comparator Or Baseline | Furan-2-yl analog: 3 HBA (furan O, amide carbonyl O, thiazepane S); 0 HBD from furan; Cyclopentyl analog: 2 HBA (amide carbonyl O, thiazepane S); no heteroaryl HBA |
| Quantified Difference | Target compound has 2–3 additional hydrogen-bond acceptor atoms (pyridine N + methoxy O) versus furan/cyclopentyl analogs; pyridine N provides capacity for bidentate hinge binding absent in comparators |
| Conditions | Structural analysis based on 2D chemical structure; pharmacophore comparison for ATP-competitive kinase hinge-binding motif |
Why This Matters
For procurement decisions in kinase-focused screening, the presence of the 2-methoxypyridine hinge-binding motif avoids the need to purchase and screen multiple weaker-binding analogs, directly reducing library redundancy and follow-up costs.
- [1] Cheng H, et al. Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502. MedChemComm. 2010. Methoxypyridine as a privileged hinge-binding fragment for PI3K/mTOR. View Source
- [2] Cheng H, Bagrodia S, Bailey S, et al. Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure-based drug design. MedChemComm. 2010;1:139–144. 2-Methoxypyridine fragments achieved <100 nM PI3Kα inhibition. View Source
